1-(Benzyloxy)-2,4-difluoro-3-iodobenzene
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Overview
Description
1-(Benzyloxy)-2,4-difluoro-3-iodobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with benzyloxy, difluoro, and iodo groups
Preparation Methods
The synthesis of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene typically involves multiple steps, including halogenation, protection, and substitution reactions. One common synthetic route starts with the bromination of a precursor compound, followed by benzyl protection and halogen exchange reactions. The reaction conditions often involve the use of solvents and ligands to optimize yield and purity . Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Benzyloxy)-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydrogen or alkyl groups.
Substitution: The iodo group in this compound is highly reactive and can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
1-(Benzyloxy)-2,4-difluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,4-difluoro-3-iodobenzene involves its interaction with molecular targets through various pathways. The iodo group can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to produce desired products . The benzyloxy group can enhance the compound’s stability and reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
1-(Benzyloxy)-2,4-difluoro-3-iodobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound is used for its antifungal properties and has a different core structure but shares the benzyloxy group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound is used in the synthesis of Schiff base ligands and has applications in coordination chemistry.
The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C13H9F2IO |
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Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,3-difluoro-2-iodo-4-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9F2IO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZWFKOGLYELCGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)I)F |
Origin of Product |
United States |
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